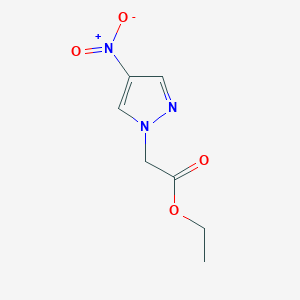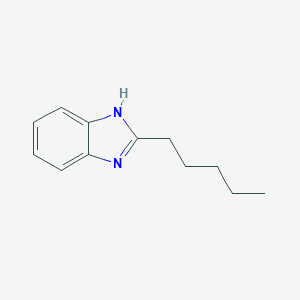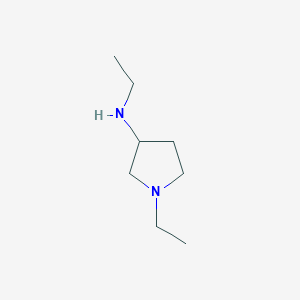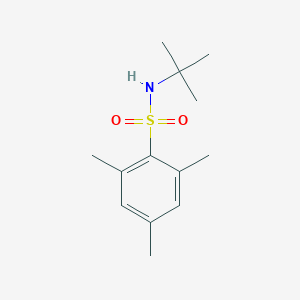
(1-氯-3,4-二氢萘-2-基)甲醇
描述
“(1-Chloro-3,4-dihydronaphthalen-2-yl)methanol” is a chemical compound with the CAS Number: 128104-82-5. It has a molecular weight of 194.66 and its IUPAC name is (1-chloro-3,4-dihydro-2-naphthalenyl)methanol .
Synthesis Analysis
The synthesis of this compound involves the use of sodium borohydride in methanol at 0°C. A solution of 1-chloro-2-formyl-3,4-dihydronaphthalene is added dropwise to this mixture. The reaction is stirred at room temperature for 1 hour, after which carbon dioxide is cautiously bubbled through the reaction mixture for 15 minutes. The resulting mixture is then concentrated under reduced pressure. The residue is diluted with water, extracted with ether, dried (MgSO4), and concentrated to give the product as a yellow oil .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11ClO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-4,13H,5-7H2 and the InChI key is IFPWUATXSMOUFP-UHFFFAOYSA-N .科学研究应用
Here is a comprehensive analysis of the scientific research applications of “(1-Chloro-3,4-dihydronaphthalen-2-yl)methanol”, focusing on unique applications:
Organic Synthesis
This compound serves as a reactant in organic synthesis processes, such as organocatalytic domino Michael-hemiacetalization reactions .
Enantioselective Reduction
It is used in the enantioselective reduction process by certain fungi like Didymosphaeria igniaria, which is important for preparing biologically active molecules .
Anti-Cancer Agent Synthesis
Derivatives of this compound have been synthesized and evaluated for their potential as anti-prostate cancer agents. The structural-based molecular docking approach has revealed possible binding modes with proteins, indicating its significance in medicinal chemistry .
安全和危害
属性
IUPAC Name |
(1-chloro-3,4-dihydronaphthalen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-4,13H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPWUATXSMOUFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C2=CC=CC=C21)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564399 | |
| Record name | (1-Chloro-3,4-dihydronaphthalen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Chloro-3,4-dihydronaphthalen-2-yl)methanol | |
CAS RN |
128104-82-5 | |
| Record name | (1-Chloro-3,4-dihydronaphthalen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethenamine, 2,2-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B182836.png)

![2-[N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B182839.png)
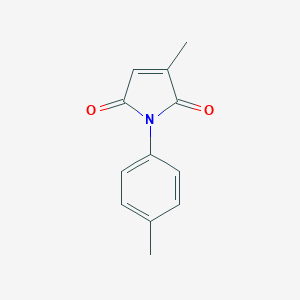
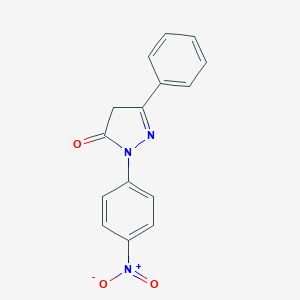
![3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B182846.png)

